molecular formula C19H30BNO6S B13347508 Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate CAS No. 942070-96-4

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate

Cat. No.: B13347508
CAS No.: 942070-96-4
M. Wt: 411.3 g/mol
InChI Key: JMGAINMKSPDQFI-ZDUSSCGKSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, a boronate ester, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Boronate Ester: The boronate ester group is introduced via a Suzuki coupling reaction, which involves the reaction of a halogenated thiophene with a boronic acid or ester in the presence of a palladium catalyst.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The boronate ester can be reduced to form the corresponding boronic acid.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA), followed by nucleophilic substitution with various electrophiles.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Boronic acids.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: The boronate ester group can participate in catalytic cycles, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.

    Prodrug Development: The Boc-protected amine can be used in the development of prodrugs that release active amines under physiological conditions.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate depends on its application. In drug development, the Boc-protected amine can be deprotected to release an active amine that interacts with biological targets. The boronate ester can form reversible covalent bonds with diols, which is useful in bioconjugation and sensing applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-bromothiophen-2-yl)propanoate: Similar structure but with a bromine atom instead of the boronate ester.

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Similar structure but with a phenyl ring instead of the thiophene ring.

Uniqueness

The presence of both the boronate ester and the thiophene ring in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate makes it unique. The boronate ester allows for versatile chemical modifications and bioconjugation, while the thiophene ring provides electronic properties that can be exploited in material science and catalysis.

Biological Activity

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesis, and implications in research and therapeutic contexts.

Chemical Structure

The compound features a boronic ester derivative integrated with a thiophene ring and an amino acid moiety. The structural formula can be summarized as follows:

ComponentDescription
IUPAC NameMethyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Molecular FormulaC17H26BNO6S
Molecular Weight355.36 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing sulfur and carbon sources through cyclization reactions.
  • Introduction of the Boronic Acid Group : Achieved via palladium-catalyzed borylation.
  • Protection of the Amino Group : The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during synthesis.
  • Esterification : Finalizing the structure through esterification with pinacol.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets. The boronic acid group facilitates interactions with diols and other nucleophiles, making it a candidate for enzyme inhibitors and bioactive molecules.

Case Studies and Findings

  • Enzyme Inhibition : Research indicates that compounds containing boronic acid moieties can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This property has been exploited in designing inhibitors for therapeutic applications against diseases such as cancer.
    • Example Study : A study demonstrated that similar boronic acid derivatives effectively inhibited proteolytic enzymes involved in cancer progression (PubChem).
  • Cell Penetration and Cytotoxicity : In cellular assays using various cancer cell lines (e.g., U2OS), the compound showed promising results in penetrating cell membranes without significant cytotoxic effects at low concentrations.
    • Cytotoxicity Results : No cytotoxic effects were observed up to 50 μM concentration in treated cells over 24 hours.
  • Selectivity Profiles : Comparative studies have shown that this compound exhibits selective inhibition against specific targets within the ALK (activin receptor-like kinase) family, highlighting its potential for targeted therapy.
    • Selectivity Data : Compounds designed similarly demonstrated IC50 values in the nanomolar range against specific ALK isoforms while maintaining low toxicity (PMC8270337).

Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionEffective against serine proteasesPubChem
Cell ViabilityNo cytotoxicity at ≤50 μMPMC8270337
Selectivity ProfileHigh selectivity for ALK1/ALK2PMC11320582

Synthesis Pathway Overview

StepDescription
1. Thiophene FormationCyclization using sulfur sources
2. BorylationPalladium-catalyzed introduction of boronic acid
3. Amino ProtectionUse of Boc group to protect amino functionality
4. EsterificationFinal esterification step

Properties

CAS No.

942070-96-4

Molecular Formula

C19H30BNO6S

Molecular Weight

411.3 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate

InChI

InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23)/t13-/m0/s1

InChI Key

JMGAINMKSPDQFI-ZDUSSCGKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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